molecular formula C13H13BrO B1523904 2-Bromo-6-(propan-2-yloxy)naphthalene CAS No. 200875-37-2

2-Bromo-6-(propan-2-yloxy)naphthalene

Cat. No. B1523904
CAS RN: 200875-37-2
M. Wt: 265.14 g/mol
InChI Key: QDZCGXCWASOOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-(propan-2-yloxy)naphthalene” is a chemical compound with the empirical formula C13H13BrO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(propan-2-yloxy)naphthalene” consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound has a bromine atom attached to one of the carbon atoms and a propan-2-yloxy group attached to another carbon atom .


Physical And Chemical Properties Analysis

“2-Bromo-6-(propan-2-yloxy)naphthalene” is a solid substance . Its molecular weight is 265.15 .

Scientific Research Applications

Brominated Hydrocarbons and Dioxin Formation

One significant application of brominated hydrocarbons, such as 2-bromo-6-(propan-2-yloxy)naphthalene, lies in their role as flame retardants. However, their disposal through incineration or accidental fires can lead to the formation of hazardous combustion byproducts, including brominated dioxins. The pyrolytic thermal degradation of brominated hydrocarbons, using 2-bromophenol as a model, reveals insights into the potential pathways for brominated dioxin formation. It's noted that unlike chlorinated hydrocarbons, brominated variants form naphthalene and bromonaphthalene through radical recombination/rearrangement reactions, with the formation of dibenzo-p-dioxin (DD) and 1-monobromodibenzo-p-dioxin (1-MBDD) attributed to radical-radical reactions involving 2-bromophenoxyl radicals (Evans & Dellinger, 2003).

Asymmetric Synthesis

2-Bromo-6-(propan-2-yloxy)naphthalene also finds relevance in the field of asymmetric synthesis. For instance, (2S) - 2 - Brom - 1 - (6' - methoxy - 2' - naphthyl)propan - 1 - one was synthesized using a series of reactions including acetalization, asymmetric bromination, and hydrolysis, showcasing the compound's versatility in organic synthesis and the potential for creating complex, chiral molecules (H. Ai, 1999).

Environmental and Toxicological Concerns

The compound's application in non-steroidal anti-inflammatory agents is notable. However, it's crucial to address environmental and toxicological concerns, as traditional methods for synthesizing derivatives, like 2-bromo-6-methoxynaphthalene, involve reagents posing significant health risks. The pursuit of safer alternatives, such as using dimethyl carbonate (DMC) as an environmentally benign substitute, reflects the compound's role in fostering safer, more sustainable chemical practices (Wei-Ming Xu & Hong-Qiang He, 2010).

Molecular Sieves and Green Chemistry

Furthermore, the compound is relevant in the context of green chemistry, particularly in the catalytic performance of molecular sieves for environmentally friendly acylation of naphthalene derivatives. The study focusing on 2,6-Methylacylnaphthalene synthesis via the acylation of 2-methylnaphthalene underlines the importance of exploring environmentally friendly, efficient catalytic processes (Jingjing Sun et al., 2022).

Safety and Hazards

The compound is classified as Aquatic Chronic 4 according to hazard classifications . It’s advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-bromo-6-propan-2-yloxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZCGXCWASOOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286840
Record name 2-Bromo-6-(1-methylethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(propan-2-yloxy)naphthalene

CAS RN

200875-37-2
Record name 2-Bromo-6-(1-methylethoxy)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200875-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(1-methylethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(propan-2-yloxy)naphthalene
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(propan-2-yloxy)naphthalene
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-(propan-2-yloxy)naphthalene
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-(propan-2-yloxy)naphthalene
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-(propan-2-yloxy)naphthalene
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-(propan-2-yloxy)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.